1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one
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Overview
Description
1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one is a heterocyclic compound with the molecular formula C9H8BrFN2O This compound is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to an imidazolidin-2-one moiety
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-fluoroaniline and imidazolidin-2-one.
Reaction Conditions: The reaction between 4-bromo-2-fluoroaniline and imidazolidin-2-one is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. The reaction is typically conducted in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation and Reduction: The imidazolidin-2-one moiety can undergo oxidation and reduction reactions. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenyl ring.
Scientific Research Applications
1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme mechanisms and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow for the exploration of new therapeutic targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromine and fluorine atoms on the phenyl ring play a crucial role in these interactions, influencing the binding affinity and specificity. The imidazolidin-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
1-(4-Bromo-2-fluoro-phenyl)imidazolidin-2-one can be compared with other similar compounds, such as:
1-(4-Chloro-2-fluoro-phenyl)imidazolidin-2-one: This compound has a chlorine atom instead of a bromine atom. The presence of chlorine affects the compound’s reactivity and binding properties.
1-(4-Bromo-2-chloro-phenyl)imidazolidin-2-one: In this compound, the fluorine atom is replaced by a chlorine atom. This substitution alters the compound’s chemical and biological properties.
1-(4-Bromo-2-methyl-phenyl)imidazolidin-2-one: The methyl group in place of the fluorine atom changes the compound’s hydrophobicity and reactivity.
The uniqueness of this compound lies in the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2O/c10-6-1-2-8(7(11)5-6)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVHRHLJJSVHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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